N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide
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Overview
Description
N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chloro-difluorophenyl group and a furyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2,4-difluoroaniline and 2-furylacrylic acid.
Amidation Reaction: The key step involves the amidation of 3-chloro-2,4-difluoroaniline with 2-furylacrylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to optimize reaction conditions and improve yield.
Automation and Scaling: Implementing automated systems for precise control of reaction parameters and scaling up the process to meet production demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furan derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2,4-difluorophenyl)-3-(2-thienyl)acrylamide: Similar structure with a thienyl group instead of a furyl group.
N-(3-chloro-2,4-difluorophenyl)-3-(2-pyridyl)acrylamide: Contains a pyridyl group instead of a furyl group.
Uniqueness
N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide is unique due to the presence of both chloro-difluorophenyl and furyl groups, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-N-(3-chloro-2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO2/c14-12-9(15)4-5-10(13(12)16)17-11(18)6-3-8-2-1-7-19-8/h1-7H,(H,17,18)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVVYWWHTKMMAM-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C(=C(C=C2)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C(=C(C=C2)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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